molecular formula C6H12O2S B1466023 4-(Methylsulfanyl)pentanoic acid CAS No. 75974-59-3

4-(Methylsulfanyl)pentanoic acid

Cat. No.: B1466023
CAS No.: 75974-59-3
M. Wt: 148.23 g/mol
InChI Key: XFPKXJGAGPLNNE-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)pentanoic acid (CAS 75974-59-3) is an organosulfur compound with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol . This chemical is offered with a high purity level of ≥95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . The compound features a pentanoic acid backbone substituted at the 4-position with a methylsulfanyl group, a structure that lends itself to diverse research applications. It serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of more complex sulfur-containing molecules. Compounds with similar structures, such as 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid, are extensively used as Chain Transfer Agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a key technique for producing well-defined polymers with controlled architectures . Furthermore, structurally related sulfurated derivatives have shown significant promise in biochemical and pharmacological research, demonstrating an ability to inhibit transcription factors like STAT3, which is a promising target for cancer therapy . The presence of the sulfur moiety in the molecule also makes it a compound of interest in flavor and fragrance research, as sulfur-containing compounds are known to be important aroma constituents in fermented foods . This product is strictly for research and further manufacturing use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPKXJGAGPLNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Transformations and Metabolic Pathways of 4 Methylsulfanyl Pentanoic Acid Analogues

Role as an Amino Acid Derivative in Biological Systems

Analogues of 4-(methylsulfanyl)pentanoic acid can be considered derivatives of amino acids, particularly due to their structural similarity to methionine. Methionine, an essential amino acid, is characterized by a thioether group in its side chain. The analogue, 2-amino-4-(methylsulfanyl)butanoic acid, is the IUPAC name for methionine itself, highlighting the close relationship. matrix-fine-chemicals.com The metabolic fate of these analogues is often intertwined with the pathways of protein synthesis and the metabolism of the four common sulfur-containing amino acids: methionine, cysteine, homocysteine, and taurine. nih.gov

The significance of these analogues often lies in their ability to participate in metabolic reactions typically reserved for canonical amino acids. For instance, the keto acid analogue, 2-oxo-4-[methylthio]butanoic acid (OMTB), serves as a crucial intermediate in the conversion of synthetic methionine sources into L-methionine within biological systems, such as in poultry. nih.govresearchgate.net This conversion underscores the role of such analogues as direct precursors to proteinogenic amino acids.

Enzyme-Mediated Biotransformations and Substrate Specificity

The biotransformation of this compound analogues is dictated by the action of specific enzymes that recognize their unique structural features. These enzymatic reactions include oxidative demethylation, sulfide (B99878) oxidation, dethiolation, transamination, and decarboxylation, which collectively modify the carbon skeleton and the sulfur-containing functional group.

Oxidative demethylation is a key step in the metabolism of many xenobiotics and endogenous compounds. In the context of sulfur-containing molecules, this process can lead to the removal of a methyl group from the sulfur atom. While direct studies on this compound are limited, the metabolism of structurally related compounds suggests that cytochrome P450 enzymes could be involved in such transformations, similar to the oxidative demethylation of other methylated compounds. nih.gov This process would convert the methylsulfanyl group into a more reactive thiol group, priming the molecule for further metabolic steps.

The sulfur atom in this compound analogues is a primary target for enzymatic modification. Sulfide oxidation, a process well-documented in certain microorganisms, involves the conversion of sulfide to sulfate (B86663). nih.gov In the context of these analogues, enzymes such as sulfide:quinone oxidoreductase could potentially oxidize the methylsulfanyl group. nih.gov Dethiolation, the removal of the sulfur-containing group, can also occur, leading to the release of methanethiol (B179389) and the formation of a different carbon skeleton. These reactions are critical for detoxifying sulfur compounds and for recycling sulfur within the cell. The oxidation of 4-pentenols to methylsulfanyl-functionalized tetrahydrofurans, although a synthetic process, demonstrates the chemical feasibility of such transformations. nih.gov

Transamination is a pivotal reaction in amino acid metabolism where an amino group is transferred from an amino acid to a keto acid. pharmaguideline.com The keto acid analogue of methionine, 2-oxo-4-[methylthio]butanoic acid (OMTB), readily undergoes transamination to form L-methionine. nih.govresearchgate.net Studies in chicken tissues have shown that a wide array of amino acids, including branched-chain amino acids and glutamic acid, can serve as nitrogen donors for this conversion. nih.gov This highlights the promiscuity of transaminases and their ability to act on amino acid analogues.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another fundamental metabolic reaction. eagri.org This process is often a prelude to the synthesis of bioactive amines. While specific decarboxylation of this compound is not well-documented, it is plausible that decarboxylases could act on its amino acid analogues, leading to the formation of novel sulfur-containing amines. Some decarboxylases have been shown to catalyze a decarboxylation-dependent transamination reaction. nih.gov

Biotransformation by Microbial Systems and Associated Biochemical Pathways

Microbial systems, encompassing a diverse range of bacteria and fungi, are capable of biotransforming organosulfur compounds, including analogues of this compound. These transformations are integral to microbial sulfur metabolism, which is broadly categorized into assimilatory and dissimilatory pathways. medchemexpress.com In assimilatory pathways, sulfur is incorporated into essential biomolecules, whereas in dissimilatory pathways, sulfur compounds are used as electron acceptors for energy generation. medchemexpress.com

Bacterial biotransformation of sulfur-containing organic acids often involves pathways that mineralize the sulfur to sulfate or incorporate it into central metabolism. For instance, 3-(Methylthio)propionic acid, a close analogue, is known to be an intermediate in methionine metabolism. medchemexpress.com The phytopathogenic bacterium Xanthomonas campestris pv. manihotis produces this compound, highlighting a microbial pathway for its synthesis. nih.gov The degradation of such compounds can proceed via oxidative pathways. Studies on organosulfur biodegradation have shown that bacterial consortia, including genera such as Gordonia, Ferruginibacter, Rhodopseudomonas, and Thiobacillus, can effectively remove organosulfur compounds, with gene expression related to the conversion of organosulfur to sulfate (SO₄²⁻) being significantly enhanced. nih.gov The catabolism of the carbon skeleton of short-chain fatty acids like propionate (B1217596) in bacteria such as Salmonella enterica occurs via the methylcitrate cycle, which converts propionate and oxaloacetate into pyruvate (B1213749) and succinate; this pathway is crucial for utilizing the acid as a carbon source. nih.gov

Fungi also play a significant role in the biotransformation of sulfur-containing compounds. The sulfur assimilation pathway is well-characterized in filamentous fungi like Aspergillus fumigatus and Fusarium graminearum. nih.govasm.org This process begins with the uptake of sulfate, which is then activated to adenosine (B11128) 5'-phosphosulfate (APS) and subsequently to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govasm.org PAPS is then reduced to sulfite (B76179) and finally to sulfide, which can be incorporated into cysteine and methionine. nih.gov Fungi can utilize a variety of organic sulfur compounds as nutrient sources. asm.org Endophytic fungi, for example, are known to produce a wide array of sulfur-containing metabolites, primarily derived from amino acids like L-cysteine. nih.gov Genera such as Penicillium, Aspergillus, and Trichoderma have been identified as producers of these bioactive sulfur compounds. nih.gov The biotransformation capabilities of fungi are extensive and include reactions like hydroxylation and oxidation, which can modify the structure of fatty acids and other organic molecules. nih.gov

The table below summarizes key microbial systems and their associated pathways in the biotransformation of this compound analogues and related sulfur compounds.

Microorganism/Group Substrate(s)/Analogue(s) Key Pathway/Transformation Enzymes/Metabolites Reference(s)
Xanthomonas campestrisMethionineBiosynthesis of 3-(Methylthio)propionic acidKeto-acid intermediate, 3-(Methylthio)propionic acid medchemexpress.comnih.gov
Bacterial Consortia (e.g., Gordonia, Thiobacillus)Organosulfur compounds (e.g., CH₃SH)Oxidative degradation to inorganic sulfateMethane monooxygenase (implicated), SO₄²⁻ nih.gov
Salmonella entericaPropionate (related short-chain fatty acid)Methylcitrate Cycle2-Methylcitrate synthase, Prp operon proteins nih.gov
Aspergillus fumigatus, Fusarium graminearumSulfate, Organic sulfur compoundsAssimilatory Sulfate ReductionATP sulfurylase, APS kinase, PAPS reductase, Sulfite reductase nih.govasm.org
Endophytic Fungi (e.g., Penicillium, Trichoderma)Amino acids (L-cysteine)Biosynthesis of diverse sulfur-containing metabolitesDiketopiperazines, Polyketides nih.gov

Applications of 4 Methylsulfanyl Pentanoic Acid and Its Derivatives in Advanced Research

Chemical Biology Probes and Tools

Chemical probes are essential for dissecting complex biological processes. The structural attributes of 4-(methylsulfanyl)pentanoic acid derivatives make them suitable for the creation of specialized probes and tools for chemical biology.

Noncanonical Amino Acid Incorporation for Protein Engineering and Studies

The genetic code can be expanded to include noncanonical amino acids (ncAAs), which are amino acids not among the 20 commonly found in proteins. This technique allows for the site-specific introduction of novel chemical functionalities into proteins, enabling detailed studies of protein structure and function. An alpha-amino derivative of this compound could theoretically serve as an ncAA, introducing a flexible thioether side chain into a protein's structure.

The incorporation of ncAAs is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govnih.gov This engineered pair works independently of the host cell's own machinery and is designed to recognize a specific ncAA and insert it in response to a unique codon, often a stop codon like UAG, that has been introduced into the gene of interest. nih.govnih.gov While the direct incorporation of an amino acid derived from this compound is not widely documented, the principles for using thioether-containing ncAAs are well-established. researchgate.net The introduction of such amino acids can be used to probe protein environments, create new catalytic sites, or install handles for bio-orthogonal chemistry. For instance, thioether-containing peptides are recognized as important peptidomimetics. nih.gov The site-specific incorporation of amino acids with unique side chains, such as thioesters, has been successfully demonstrated for purposes like labeling proteins with fluorophores via native chemical ligation. nih.govacs.orgnih.gov

Table 1: Principles of Noncanonical Amino Acid (ncAA) Incorporation

FeatureDescriptionPotential Utility of a this compound-derived ncAA
Incorporation Method Utilizes an engineered, orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes a specific ncAA and a unique codon (e.g., amber stop codon UAG). nih.govnih.govAn engineered PylRS enzyme, known for its versatility, could potentially be adapted to recognize and incorporate an α-amino derivative of this compound. nih.gov
Chemical Handle The ncAA introduces a unique functional group into the protein sequence at a specific site.The methylsulfanyl group (-SCH₃) would provide a soft nucleophile, distinct from the canonical amino acids, useful for specific labeling or cross-linking studies.
Application Enables detailed structure-function studies, development of novel protein therapeutics, and creation of proteins with new catalytic or binding properties. nih.govCould be used to study protein folding, protein-protein interactions, or act as a stable, non-reducible mimic of other residues in enzyme active sites.

Use in Peptide and Peptidomimetic Library Synthesis

Peptide and peptidomimetic libraries are powerful tools in drug discovery and basic research for identifying new ligands, enzyme inhibitors, or therapeutic leads. youtube.com These libraries consist of a large collection of systematically varied peptide sequences. youtube.com The inclusion of building blocks with non-natural side chains, such as this compound, can significantly expand the chemical diversity and functional potential of these libraries.

The synthesis of such libraries often employs solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. nih.govyoutube.com Incorporating a building block like this compound would introduce a thioether linkage into the peptide backbone or a side chain. Unlike disulfide bonds, thioether bonds are stable and not susceptible to reduction in biological environments. nih.gov This stability is a desirable trait for developing robust therapeutic peptides. nih.gov Convergent synthetic strategies have been developed to create thioether-containing peptides, highlighting their importance as peptidomimetics that can overcome the limitations of native peptides, such as rapid degradation by proteases. nih.gov

Design and Development of Antibody-Drug Conjugate (ADC) Linker Technologies

Perhaps the most significant application of a derivative of this compound is in the field of oncology, specifically in the technology of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. medchemexpress.comglpbio.commedchemexpress.com A derivative, 4-methyl-4-(methyldisulfanyl)pentanoic acid , serves as a critical cleavable linker in the synthesis of ADCs. medchemexpress.comglpbio.commedchemexpress.comconju-probe.comambeed.com

Cleavable Linker Design Principles and Release Mechanisms in Targeted Systems

The linker is a crucial component of an ADC, as it must remain stable in the systemic circulation to prevent premature release of the toxic payload, but then be efficiently cleaved to release the drug once the ADC has been internalized by a target cancer cell. Disulfide-containing linkers, such as those derived from 4-methyl-4-(methyldisulfanyl)pentanoic acid, are designed to exploit the significant difference in reductive potential between the extracellular environment and the intracellular cytoplasm.

The bloodstream is a relatively oxidizing environment, which keeps the disulfide bond intact. In contrast, the cytoplasm of a cell has a much higher concentration of reducing agents, most notably glutathione (B108866) (GSH), at concentrations up to 1000-fold higher than outside the cell. After the ADC binds to its target antigen on a cancer cell and is internalized, this reducing environment readily cleaves the disulfide bond, releasing the active cytotoxic drug precisely at the site of action.

A key design principle for these linkers is the incorporation of steric hindrance adjacent to the disulfide bond. The gem-dimethyl groups in 4-methyl-4-(methyldisulfanyl)pentanoic acid provide this hindrance, which helps to shield the disulfide bond from unwanted reactions in the bloodstream, thereby increasing its stability and the ADC's therapeutic window. conju-probe.comacs.org

Table 2: Design Principles of Disulfide-Based ADC Linkers

PrincipleDescriptionRelevance of 4-Methyl-4-(methyldisulfanyl)pentanoic acid
Conditional Cleavage The linker must be stable in circulation but cleavable inside the target cell. The disulfide bond is stable in the oxidizing environment of the blood but is readily cleaved by the high concentration of glutathione in the cytoplasm.
Release Mechanism Intracellular reduction of the disulfide bond to two thiol groups liberates the payload from the antibody. Cleavage of the disulfide bridge in this linker derivative effectively releases the attached cytotoxic drug inside the cancer cell.
Enhanced Stability Steric hindrance around the disulfide bond improves stability against premature reduction in the bloodstream. acs.orgThe two methyl groups on the carbon adjacent to the disulfide bond provide steric hindrance, enhancing linker stability in vivo. conju-probe.comacs.org
Payload Attachment The linker provides a functional handle to attach a potent cytotoxic drug.The disulfide moiety is part of the connection to the payload, designed for specific release.

Functionalization Strategies for Specific Biological Interactions

For the linker to be useful, it must be effectively attached to both the antibody and the drug. The carboxylic acid group of 4-methyl-4-(methyldisulfanyl)pentanoic acid serves as the functional handle for conjugation to the antibody. This is typically achieved through standard bioconjugation chemistry. The carboxylic acid is activated, often by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the primary amine groups on the surface of the antibody, most commonly the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. This process covalently links the payload-linker complex to the targeting antibody. rsc.orgresearchgate.net The other end of the molecule is functionalized to attach to the cytotoxic payload, completing the ADC construct.

Precursors for Specialty Chemicals and Research Materials

Beyond its specific applications in biotechnology, this compound can be viewed as a versatile precursor for the synthesis of other specialty chemicals and materials. Its bifunctional nature, possessing both a carboxylic acid and a thioether, allows for a wide range of chemical transformations.

The carboxylic acid can be converted into esters, amides, acid chlorides, or other derivatives, serving as a starting point for more complex molecules. nih.gov For example, methods exist to convert carboxylic acids into their methyl esters, which can act as pro-drugs with improved cell membrane penetration. nih.gov The thioether group can be oxidized to a sulfoxide (B87167) or a sulfone, introducing polarity and hydrogen bonding capabilities. These transformations make the scaffold a useful building block for creating novel compounds for materials science or as intermediates in multi-step organic synthesis. google.com

Research into Modulators of Enzyme Activity and Protein Function (e.g., neuronal nitric oxide synthase inactivation)

There is no available research data to include in this section.

Computational and Theoretical Studies of 4 Methylsulfanyl Pentanoic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a molecule, or "ligand," will bind to a specific target, typically a protein or enzyme. This approach is crucial in drug discovery and toxicology for assessing the potential biological activity of a compound.

While specific docking studies for 4-(Methylsulfanyl)pentanoic acid are not widely published, the methodology is highly relevant. The process involves creating a three-dimensional model of the compound and computationally placing it into the binding site of a target protein. Algorithms then calculate the most likely binding pose and estimate the binding affinity.

A structurally related compound, 4-Methyl-4-(methyldisulfanyl)pentanoic acid, is utilized as a cleavable linker in antibody-drug conjugates (ADCs). glpbio.comambeed.commedchemexpress.com ADCs are complex biopharmaceuticals where a cytotoxic drug is attached to an antibody via a linker. The stability and cleavage of this linker at the target site are critical for efficacy. Molecular dynamics simulations are often employed in this context to understand the linker's conformational flexibility and its interaction with both the antibody and the cellular environment, which could be a potential area of study for this compound as well. medchemexpress.com Such simulations for this compound would clarify its spatial arrangement and how the methylsulfanyl and carboxylic acid groups orient themselves to interact with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and inherent reactivity of a molecule. nih.govresearchgate.net These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, these calculations could predict sites susceptible to metabolic attack or chemical reaction. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more readily able to participate in chemical reactions.

Furthermore, electrostatic potential maps can be generated to visualize the charge distribution across the molecule. In this compound, the oxygen atoms of the carboxylic acid group would exhibit negative potential (red), making them sites for interaction with positive charges, while the hydrogen of the hydroxyl group would show positive potential (blue). The sulfur atom, with its lone pairs of electrons, would also represent a nucleophilic center. These predictions are vital for understanding how the molecule might interact with biological macromolecules or other chemicals in its environment. nih.gov

Prediction of Physicochemical Parameters Relevant to Biological and Environmental Behavior

The biological and environmental behavior of a chemical is heavily influenced by its physicochemical properties. Computational tools can accurately predict these parameters, which are essential for assessing a compound's potential as a drug candidate or its environmental impact. For this compound, several key parameters have been computationally determined. chemscene.com

These parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. A Topological Polar Surface Area (TPSA) below 140 Ų is generally considered favorable for good cell permeability and oral bioavailability. researchgate.netsdiarticle5.com The predicted TPSA for this compound is 37.3 Ų, well within this favorable range. chemscene.com The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. The calculated LogP of 1.6027 suggests a balanced solubility in both water and lipids, which is often desirable for drug candidates. chemscene.com

A summary of the computationally predicted physicochemical properties for this compound is presented in the table below.

PropertyPredicted ValueSignificance
Molecular Formula C₆H₁₂O₂SDefines the elemental composition.
Molecular Weight 148.22 g/mol Influences absorption and diffusion.
Topological Polar Surface Area (TPSA) 37.3 Ų chemscene.comPredicts membrane permeability. Values < 140 Ų are favorable for bioavailability. researchgate.netsdiarticle5.com
LogP (Octanol-Water Partition Coefficient) 1.6027 chemscene.comIndicates lipophilicity and affects absorption and distribution.
Hydrogen Bond Donors 1 chemscene.comNumber of N-H or O-H bonds.
Hydrogen Bond Acceptors 2 chemscene.comNumber of N or O atoms.
Rotatable Bonds 4 chemscene.comMeasures molecular flexibility.

These predicted values suggest that this compound possesses physicochemical properties that may be conducive to biological activity and transport across membranes.

Reaction Mechanism Elucidation through Advanced Computational Chemistry Approaches

Advanced computational methods can be used to map out the entire pathway of a chemical reaction, identifying transition states and intermediates that are often difficult or impossible to observe experimentally. nih.gov This is particularly useful for understanding the synthesis, degradation, or metabolism of a compound like this compound.

Using techniques like the United Reaction Valley Approach (URVA), a reaction can be broken down into distinct phases: reactant preparation, bond breaking/forming in the transition state, and product formation. nih.gov For instance, the mechanism of a nucleophilic substitution reaction at the sulfur atom in this compound could be elucidated. DFT calculations would be used to model the energy profile as a nucleophile approaches the sulfur, leading to the displacement of the methyl group. The calculations would reveal the activation energy required for the reaction to proceed, providing a quantitative measure of its feasibility. researchgate.netchemrxiv.org

Such studies could also be applied to understand its metabolic fate. For example, the oxidation of the thioether group to a sulfoxide (B87167) or sulfone is a common metabolic pathway. Computational modeling could determine the most likely mechanism and the energetics involved in these transformations, predicting potential metabolites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methylsulfanyl)pentanoic acid and its derivatives?

  • Methodological Answer : Derivatives of this compound are often synthesized via acetylation or sulfonylation of amino acid precursors. For example, sulfonamide derivatives can be prepared by reacting amino acids with 4-methylphenylsulfonyl chloride under basic conditions, followed by purification via recrystallization . Chain-transfer agents (CTAs) like 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid are synthesized using literature protocols involving thiobenzoyl derivatives and cyanovaleric acid precursors .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are critical. For instance, ¹H NMR can resolve methylsulfanyl protons (~δ 2.1 ppm) and carboxylic acid protons (~δ 12 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the sulfanyl group (~δ 40 ppm). IR bands for -COOH (~1700 cm⁻¹) and -S-CH₃ (~650 cm⁻¹) are diagnostic .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Combine elemental analysis (CHNS/O) with chromatographic methods. Elemental analysis verifies calculated vs. observed percentages of C, H, N, and S (e.g., ±0.3% deviation). Thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm can detect impurities .

Q. What are the typical applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a building block for sulfonamide-based inhibitors or polymer CTAs. For example, derivatives like 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid are used in reversible addition-fragmentation chain-transfer (RAFT) polymerization to control polymer molecular weight .

Q. What are the solubility properties and handling considerations for this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the methylsulfanyl group. Use desiccants to mitigate hygroscopicity .

Advanced Research Questions

Q. How can this compound derivatives be optimized as RAFT agents in polymer chemistry?

  • Methodological Answer : Optimize the Z-group (e.g., dodecyl or benzyl) to balance reactivity and stability. For example, increasing the Z-group’s steric bulk reduces chain-transfer rates, enabling better control over polymerization dispersity (Đ). Kinetic studies via ¹H NMR or SEC-MALS validate RAFT efficiency .

Q. What strategies address conflicting NMR data in structural elucidation of derivatives?

  • Methodological Answer : Conflicting peaks may arise from rotamers or impurities. Use variable-temperature NMR to resolve rotameric splitting. For impurities, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What computational methods are used to predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as sulfonamide formation or RAFT fragmentation. Molecular docking studies predict bioactivity by simulating interactions with target enzymes (e.g., antimicrobial targets) .

Q. How to design experiments to study the biological activity of its derivatives?

  • Methodological Answer : Screen derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion assays. Prepare nutrient agar plates, apply compound solutions (10–100 µg/mL in DMSO), and measure inhibition zones after 24–48 hours. Compare with positive controls (e.g., ampicillin) .

Q. How to troubleshoot low yields in synthesizing complex derivatives?

  • Methodological Answer : Low yields may stem from side reactions (e.g., over-acylation). Use protecting groups (e.g., tert-butyl esters) for carboxylic acids during sulfonylation. Monitor reaction progress via TLC and quench intermediates promptly. Optimize stoichiometry (e.g., 1.2 eq sulfonyl chloride) and reaction time (2–4 hrs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.